molecular formula C5H6BrN3 B113008 4-Amino-5-bromo-6-methylpyrimidine CAS No. 7752-48-9

4-Amino-5-bromo-6-methylpyrimidine

Cat. No. B113008
CAS RN: 7752-48-9
M. Wt: 188.03 g/mol
InChI Key: QOICQCARYUIEJZ-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-6-methylpyrimidine is a chemical compound with the molecular formula C5H6BrN3. It is also known by other names such as 5-bromo-6-methylpyrimidin-4-amine and MFCD00626351 .


Molecular Structure Analysis

The molecular structure of 4-Amino-5-bromo-6-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 5th position of the ring is substituted with a bromine atom, the 6th position with a methyl group, and the 4th position with an amino group .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-5-bromo-6-methylpyrimidine are not available, pyrimidines are known to undergo a variety of reactions. These include reactions with amidines and ketones .


Physical And Chemical Properties Analysis

4-Amino-5-bromo-6-methylpyrimidine has a molecular weight of 188.03 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. The compound has a topological polar surface area of 51.8 Ų and a complexity of 98.2 .

Scientific Research Applications

Synthesis of Derivatives

4-Amino-5-bromo-6-methylpyrimidine plays a crucial role in synthesizing various derivatives. For instance, it is used in creating thiazolo[4,5-d]pyrimidine derivatives (Bakavoli, Rahimizadeh, & Nikpour, 2006), and is also involved in the synthesis of different substituted aminopyrimidines (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

X-ray Crystallography Studies

X-ray crystallography analysis has been used to study the reaction products involving 4-Amino-5-bromo-6-methylpyrimidine, providing insights into the crystalline structures formed during these reactions (Doulah et al., 2014).

Amination Reactions

This compound is also significant in amination reactions. For example, its reactions with potassium amide in liquid ammonia have been studied to understand the mechanisms and products of these amination processes (Streef & Hertog, 2010).

Nitrodebromination and Methyl Bi-functionalization

It is involved in unique nitrodebromination and methyl bromonitration reactions, showcasing its versatility in organic synthesis (Mousavi, Heravi, & Tajabadi, 2020).

Regioselective Halogenation

Studies have also been conducted on the regioselective halogenation of 4-Amino-5-bromo-6-methylpyrimidine derivatives, highlighting its potential in the development of halogenated pyrimidine compounds (Zeuner & Niclas, 1989).

Antibacterial Evaluation

This compound is used in synthesizing thiazolo[4,5-d]pyrimidines, which are then evaluated for their antibacterial properties, indicating its importance in medicinal chemistry (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).

Fungicidal Activity

Research has been conducted on pyrimidine derivatives synthesized from 4-Amino-5-bromo-6-methylpyrimidine, exploring their potential fungicidal activity (Erkin, Klaptyuk, Gurzhii, Yuzikhin, & Krutikov, 2016).

Co-crystallization and Tautomeric Forms

4-Amino-5-bromo-6-methylpyrimidine has been studied in co-crystallization experiments, providing insights into its tautomeric forms within different crystal structures (Gerhardt & Bolte, 2016).

Synthesis of Vitamin B1 Intermediate

The compound is instrumental in developing scalable syntheses for vitamin B1 intermediates, demonstrating its importance in pharmaceutical manufacturing (Zhao, Ma, & Chen, 2012).

Alkynylation and Regioselective Synthesis

Its role in the Pd/C–Cu catalyzed coupling reactions leading to the synthesis of alkynylpyrimidines further underlines its utility in organic synthesis (Pal, Batchu, Swamy, & Padakanti, 2006).

Synthesis of Thiadiazine Derivatives

The compound is also used in creating pyrimido[4,5-e][1,3,4]thiadiazine derivatives, contributing to the diversity of pyrimidine-based compounds (Rahimizadeh, Nikpour, & Bakavoli, 2007).

properties

IUPAC Name

5-bromo-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOICQCARYUIEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345442
Record name 4-Amino-5-bromo-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-6-methylpyrimidine

CAS RN

7752-48-9
Record name 5-Bromo-6-methyl-4-pyrimidinamine
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URL https://commonchemistry.cas.org/detail?cas_rn=7752-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Amino-5-bromo-6-methylpyrimidine
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Record name 5-bromo-6-methylpyrimidin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Khmel'nitskii, NA Klyuev, EA Kunina… - Chemistry of …, 1973 - Springer
The mass spectra of methyl- and halo-substituted 2- and 4-aminopyrimidines at an ionizing electron energy of 70 eV were studied. It is shown that the molecular ion of the investigated …
Number of citations: 3 link.springer.com

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